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molecular formula C13H12N2O3 B3056230 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine CAS No. 697299-78-8

2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine

Cat. No. B3056230
M. Wt: 244.25 g/mol
InChI Key: BTMOLGOJGLILQV-UHFFFAOYSA-N
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Patent
US07238701B2

Procedure details

The solution of 2-Methyl-5-(2-methyl-4-nitro-phenoxy)-pyridine (6.4 g, 26.2 mmol), 10 wt % Pd/C (0.50 g) in ethanol (100 mL) was stirred under 1 atm hydrogen at rt for 24 h. Then the Pd/C catalyst was removed by filtration through a layer of celite. Removal of the solvent gave the desired product as an off-white solid (5.55 g, 99%). 1H-NMR (DMSO-d6) δ 8.04 (d, J=2.7 Hz, 1H), 7.13 (d, J=5.4 Hz, 1H), 7.02 (dd, J=8.7, 3.1 Hz, 1H), 6.68 (d, J=8.7 Hz, 1H), 6.49 (d, J=2.6 Hz, 1H), 6.42 (dd, J=8.4, 2.8 Hz, 1H), 4.96 (br, 2H), 2.39 (s, 3H), 1.97 (s, 3H). LCMS RT=1.04 min; [M+H]+=215.2.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][C:10]=2[CH3:18])=[CH:4][N:3]=1.[H][H]>C(O)C.[Pd]>[CH3:18][C:10]1[CH:11]=[C:12]([NH2:15])[CH:13]=[CH:14][C:9]=1[O:8][C:5]1[CH:4]=[N:3][C:2]([CH3:1])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
CC1=NC=C(C=C1)OC1=C(C=C(C=C1)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the Pd/C catalyst was removed by filtration through a layer of celite
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1OC=1C=NC(=CC1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.55 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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